1-Chloro-4-fluorobutane
Overview
Description
1-Chloro-4-fluorobutane is an organic compound with the chemical formula C4H8ClF . It is a colorless liquid with a pungent odor at room temperature. This compound has a density of 1.09 g/mL, a boiling point of 110-112°C, and a melting point of -91°C . It is miscible with organic solvents such as ethanol and ether and is commonly used as a reagent and intermediate in organic synthesis .
Preparation Methods
The preparation of 1-Chloro-4-fluorobutane typically involves the use of suitable fluorination and chlorination reagents. One common method is to react the appropriate hydroxide with a fluorinating reagent, followed by a chlorination reaction under specific conditions . The general procedure includes isolation and purification steps to obtain the final product . Industrial production methods may vary, but they generally follow similar principles of chemical reactions and purification processes.
Chemical Reactions Analysis
1-Chloro-4-fluorobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-fluorobutane is widely used in scientific research and industrial applications:
Biology and Medicine: It is used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is a raw material for the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluorobutane involves its reactivity as an alkyl halide. It can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and fluorine) are replaced by nucleophiles. This reactivity is due to the polar nature of the carbon-halogen bonds, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles .
Comparison with Similar Compounds
1-Chloro-4-fluorobutane can be compared with other similar alkyl halides, such as:
1-Bromo-4-fluorobutane: Similar in structure but with a bromine atom instead of chlorine.
1-Chloro-4-bromobutane: Contains both chlorine and bromine atoms.
1-Fluorobutane: Contains only a fluorine atom without chlorine.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other alkyl halides .
Properties
IUPAC Name |
1-chloro-4-fluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClF/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUJAHSVIVAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196768 | |
Record name | Butane, 1-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-73-7 | |
Record name | 1-Chloro-4-fluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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